molecular formula C22H14FN5O3 B2939128 2-((5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1251588-82-5

2-((5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2939128
CAS No.: 1251588-82-5
M. Wt: 415.384
InChI Key: OQMREOLPGVFHFH-UHFFFAOYSA-N
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Description

2-((5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which is then coupled with a pyridinone derivative. The final step involves the formation of the pyrido[1,2-a]pyrimidin-4-one core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxopyridinone moiety.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyrimidinone core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the fluorophenyl group and the pyrido[1,2-a]pyrimidin-4-one core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, the compound’s structure suggests potential interactions with various biomolecules, making it a candidate for drug discovery and development. It could be investigated for its binding affinity to specific proteins or enzymes.

Medicine

In medicine, the compound might be explored for its therapeutic potential. Its fluorophenyl group and oxadiazole ring are common motifs in pharmacologically active compounds, suggesting possible applications in treating diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure might lend itself to applications in electronics or catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
  • 3,4-dihydro-2H,6H-pyrimido[1,2-c][1,3]benzothiazin-6-imine

Uniqueness

Compared to these similar compounds, 2-((5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its combination of a pyrido[1,2-a]pyrimidin-4-one core with a 1,2,4-oxadiazole and a fluorophenyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN5O3/c23-16-7-4-14(5-8-16)21-25-22(31-26-21)15-6-9-19(29)27(12-15)13-17-11-20(30)28-10-2-1-3-18(28)24-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMREOLPGVFHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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